2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-12-7-9-13(10-8-12)17-15(11-16(20)21)22-18(19-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRHIAVTBGMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233436 | |
| Record name | 4-(4-Methylphenyl)-2-phenyl-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23821-63-8 | |
| Record name | 4-(4-Methylphenyl)-2-phenyl-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23821-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)-2-phenyl-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the 4-methylphenyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Antitumor Activity
Research indicates that thiazole derivatives, including 2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid, exhibit promising antitumor properties. A study highlighted that compounds with thiazole moieties demonstrated cytotoxic effects against various cancer cell lines. Specifically, the presence of electron-donating groups like methyl enhances their activity against tumors by improving the interaction with biological targets .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | < 10 | A-431 |
| Compound X | 1.61 ± 1.92 | Jurkat |
Anticonvulsant Properties
The anticonvulsant activity of thiazole derivatives has been documented in several studies. For instance, analogues derived from thiazoles have shown efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly influence anticonvulsant potency .
Interaction with Biological Targets
Thiazole compounds often interact with various proteins involved in cellular signaling pathways. For example, studies have shown that they can inhibit specific kinases or modulate receptor activity, leading to altered cellular responses that can inhibit tumor growth or reduce seizure frequency .
Structure Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing the therapeutic efficacy of thiazole derivatives. The presence of specific functional groups and their positions on the thiazole ring can significantly affect biological activity. For instance, methyl substitutions on phenyl rings have been linked to enhanced cytotoxicity against cancer cells .
Antitumor Efficacy Study
A recent study evaluated the effectiveness of a series of thiazole derivatives on human cancer cell lines, including breast and lung cancer models. The results indicated that compounds similar to this compound exhibited IC50 values lower than established chemotherapeutics like doxorubicin, suggesting a potential role as novel anticancer agents .
Anticonvulsant Activity Assessment
In another investigation focused on anticonvulsant properties, researchers administered thiazole derivatives to rodents subjected to chemical-induced seizures. The findings demonstrated a significant reduction in seizure duration and frequency compared to control groups, establishing a foundation for further development of these compounds as therapeutic agents for epilepsy .
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory properties could be due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-acetic acid derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Analogous Thiazole-Acetic Acid Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, F) at R₁ enhance enzyme inhibition potency, likely due to increased electrophilicity of the thiazole core .
- Methyl and Methoxy Groups (e.g., 9d, 9e) improve solubility but may reduce target binding compared to halogenated analogs .
PPAR Agonists with Thiazole-Acetic Acid Scaffolds
- GW501516 (2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy-acetic acid): Structural Difference: Incorporates a trifluoromethylphenyl group and sulfonyl linkage. Activity: Potent PPAR-β/δ agonist with neuroprotective effects in Parkinson’s disease models; EC₅₀ = 1 nM .
- GW0742 (2-[4-[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid): Structural Difference: Fluoro-trifluoromethylphenyl substitution. Activity: Dual PPAR-α/δ agonist; anti-proliferative effects in cancer cells (IC₅₀ = 0.3 μM) .
Comparison with Target Compound :
- The target compound lacks the sulfonyl/sulfanyl linkages and trifluoromethyl groups critical for PPAR binding, suggesting divergent biological targets .
Thiazolidinone and Thiadiazole Derivatives
- [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives: Structural Difference: Thiazolidinone ring replaces thiazole; conjugated double bond system. Activity: Anticancer activity against SH-SY5Y neuroblastoma cells (IC₅₀ = 8–12 μM) via ROS generation .
- 1,3,4-Thiadiazole Derivatives (e.g., 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole): Structural Difference: Thiadiazole core with disulfide bridges.
Key Distinction :
- Thiazolidinones and thiadiazoles exhibit broader heterocyclic conjugation, influencing redox activity and target selectivity compared to the simpler thiazole-acetic acid scaffold .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound (9d) | GW501516 | Thiazolidinone Derivative (T12) |
|---|---|---|---|
| LogP | 3.2 (predicted) | 4.8 | 2.5 |
| Solubility (μg/mL) | 12 (pH 7.4) | <1 (pH 7.4) | 45 (pH 7.4) |
| Melting Point (°C) | 160–162 (observed) | 195–197 | 248–250 |
| Plasma Protein Binding | N/A | 99% | 85% |
Notes:
Biological Activity
2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
- Molecular Formula : C16H15N1O2S1
- Molecular Weight : 285.36 g/mol
- CAS Number : Not available in the provided sources.
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit significant biological activities:
- Anticancer Activity : Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some studies suggest that thiazole derivatives possess antimicrobial activities against a range of pathogens.
- Anti-inflammatory Effects : Thiazole compounds have also been investigated for their potential anti-inflammatory effects, contributing to their therapeutic applications.
Anticancer Studies
Recent studies have highlighted the anticancer potential of thiazole derivatives. A notable example includes a study where thiazole derivatives were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The findings indicated that certain thiazole compounds exhibited IC50 values significantly lower than standard drugs:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4c | MCF-7 | 2.57 ± 0.16 | Induces apoptosis and cell cycle arrest |
| 4c | HepG2 | 7.26 ± 0.44 | Inhibits VEGFR-2 signaling |
| Staurosporine | MCF-7 | 6.77 ± 0.41 | Positive control |
| Staurosporine | HepG2 | 8.40 ± 0.51 | Positive control |
The compound labeled as 4c demonstrated the most potent activity among the tested derivatives, indicating its potential as a lead compound for further development in cancer therapy .
The mechanism by which thiazole derivatives exert their biological effects often involves interactions with specific molecular targets:
- VEGFR-2 Inhibition : Some thiazole derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. For example, compound 4c exhibited an IC50 of 0.15 µM against VEGFR-2, demonstrating its capability to disrupt tumor blood supply .
- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest at the G1/S phase, leading to increased apoptosis rates in cancer cells .
Antimicrobial Activity
While specific studies on the antimicrobial activity of this compound were not detailed in the search results, related thiazole compounds have shown promising results against various bacterial and fungal strains . This suggests potential for similar activity in this compound.
Q & A
Basic: What are common synthetic routes for 2-[4-(4-methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid?
The synthesis typically involves multi-step reactions starting with thiazole ring formation. A common approach uses Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones or esters. For example, substituted benzaldehydes and thiourea derivatives are condensed under microwave irradiation or reflux conditions in polar solvents (e.g., ethanol or DMF) with catalysts like acetic acid or ammonium acetate . Post-cyclization, the acetic acid moiety is introduced via alkylation or hydrolysis of ester intermediates. Reaction progress is monitored using TLC, and purity is confirmed via melting point analysis and elemental composition (C, H, N) matching theoretical values within ±0.4% .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- IR spectroscopy : To identify functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹ and C-S bonds in the thiazole ring at ~650 cm⁻¹) .
- NMR (¹H/¹³C) : For structural elucidation; the thiazole proton environments appear as distinct singlets or doublets between δ 6.5–8.5 ppm, while the methyl and acetic acid groups resonate at δ 2.0–2.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and exact mass (e.g., 350.1095 for related analogs) .
- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N percentages .
Advanced: How can computational modeling predict the electronic properties of this compound?
Software like Multiwfn enables wavefunction analysis to calculate electrostatic potential surfaces (EPS), electron localization functions (ELF), and bond orders. These tools help predict reactivity sites (e.g., nucleophilic regions near the thiazole sulfur) and optimize molecular geometry for docking studies. Density Functional Theory (DFT) calculations using Gaussian or ORCA can further simulate UV-Vis spectra and HOMO-LUMO gaps to correlate with experimental data .
Advanced: How are polymorphs of this compound identified and characterized?
Polymorph screening involves recrystallization under varied solvents/temperatures. Solid-state NMR (¹³C CP/MAS) and X-ray diffraction (single-crystal or powder) distinguish polymorphs by analyzing lattice packing and hydrogen-bonding networks. For example, enantiotropic polymorphs of similar thiazole-acetic acid derivatives show distinct ¹³C chemical shifts (>1 ppm differences) and thermal behavior via DSC .
Advanced: What strategies are used to study its pharmacological activity?
Given structural similarity to PPARδ agonists like GW501516 (Cardarine), researchers employ:
- In vitro assays : PPARδ luciferase reporter assays in HEK293 cells to measure receptor activation .
- Molecular docking : Using AutoDock or Schrödinger to predict binding affinity to PPARδ’s ligand-binding domain (LBD). The acetic acid group often anchors to Tyr473, while the thiazole ring interacts with hydrophobic residues .
- SAR studies : Modifying substituents on the phenyl or thiazole rings to optimize potency and selectivity .
Advanced: How are contradictions in spectral data resolved during structural validation?
Discrepancies (e.g., unexpected NMR splitting) are addressed via:
- 2D NMR (COSY, HSQC, HMBC) : To confirm connectivity and rule out regioisomers.
- X-ray crystallography : Definitive structural assignment using SHELX software for refinement. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding networks .
- Comparative analysis : Cross-referencing with analogous compounds (e.g., GW501516 derivatives) to identify systematic spectral trends .
Advanced: How is structure-activity relationship (SAR) studied for this compound?
SAR involves synthesizing analogs with variations in:
- Phenyl substituents : Introducing electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
- Thiazole modifications : Replacing sulfur with oxygen or altering methyl groups to assess steric effects.
Biological activity data (e.g., IC₅₀ values) are correlated with computational descriptors (logP, polar surface area) using QSAR models .
Advanced: What methods ensure purity and stability during storage?
- HPLC-DAD : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities (<0.1% required for pharmacological studies) .
- Accelerated stability studies : Samples are stored at 40°C/75% RH for 6 months and analyzed for degradation products (e.g., hydrolysis of the acetic acid group) .
Advanced: How are solubility challenges addressed in formulation studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt formation : Reacting the acetic acid with sodium or potassium to improve bioavailability .
- Solid dispersion : Amorphous forms generated via spray drying show higher dissolution rates than crystalline forms .
Advanced: What regulatory considerations apply to handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
